N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a synthetic organic compound that features a thiazole ring, a benzamide group, and a sulfonamide moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative.
Acetylation: The thiazole intermediate can be acetylated using acetic anhydride in the presence of a base like pyridine.
Formation of the Benzamide Group: This involves the reaction of the acetylated thiazole with 4-aminobenzoyl chloride under basic conditions.
Introduction of the Sulfonamide Group: The final step involves the reaction of the benzamide intermediate with dipropylamine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures can:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Interact with DNA: By intercalating between base pairs and disrupting replication.
Modulate Receptors: By binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the sulfonamide group.
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the dipropylsulfamoyl group.
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(methylsulfamoyl)benzamide: Has a methylsulfamoyl group instead of a dipropylsulfamoyl group.
Uniqueness
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is unique due to the presence of both the thiazole ring and the dipropylsulfamoyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-4-15-27(16-5-2)33(30,31)20-13-11-19(12-14-20)23(29)26-24-25-21(22(32-24)17(3)28)18-9-7-6-8-10-18/h6-14H,4-5,15-16H2,1-3H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKRKMLPXXDKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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